2-Methylaminotetrahydropyran
Overview
Description
2-Methylaminotetrahydropyran is a heterocyclic organic compound that belongs to the class of tetrahydropyrans. It is a colorless liquid with a characteristic odor and is widely used in various fields, including medical, environmental, and industrial research. The compound’s molecular formula is C6H13NO, and it has a molar mass of 115.17 g/mol .
Scientific Research Applications
2-Methylaminotetrahydropyran has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Safety and Hazards
Future Directions
The future directions for research on 2-Methylaminotetrahydropyran and similar compounds could involve the development of green methodologies for their synthesis . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydropyran derivatives, including 2-Methylaminotetrahydropyran, can be achieved through various methods. One common approach involves the intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum, cerium ammonium nitrate, lanthanide triflates, cobalt (salen) complexes, and silver (I) triflate . These reactions typically proceed under mild conditions and provide high yields and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroalkoxylation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of room temperature ionic liquids (RTILs) and other green chemistry approaches can enhance the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methylaminotetrahydropyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution can result in various functionalized derivatives.
Mechanism of Action
The mechanism of action of 2-Methylaminotetrahydropyran involves its interaction with molecular targets and pathways within biological systems. The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways and physiological responses . Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A parent compound with a similar structure but without the methylamino group.
2-Methylaminotetrahydrofuran: A related compound with a five-membered ring instead of a six-membered ring.
2-Methylaminotetrahydrothiophene: A sulfur-containing analog with similar properties.
Uniqueness
2-Methylaminotetrahydropyran is unique due to its specific structural features, including the presence of a methylamino group and a six-membered ring.
Properties
IUPAC Name |
N-methyloxan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-6-4-2-3-5-8-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPFPCPYIAPNGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949090 | |
Record name | N-Methyloxan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2622-48-2 | |
Record name | 2-Methylaminotetrahydropyran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyloxan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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